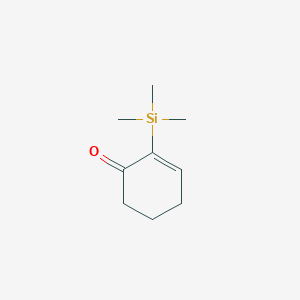

2-(Trimethylsilyl)-2-cyclohexen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Cyclohexenone} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsilyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to cyclohexanol derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: TBAF in anhydrous conditions to remove the trimethylsilyl group.

Major Products:

Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted cyclohexenones.

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate in Synthesis:

-

Reagent in Reactions:

- The compound acts as a reagent in several organic transformations, including:

Applications in Medicinal Chemistry

- Pharmaceutical Development:

- Antitumor Agents:

Applications in Materials Science

- Liquid Crystals:

- Polymer Science:

Case Study 1: Synthesis of Anti-inflammatory Agents

A study conducted by Truesdale et al. (1985) demonstrated the synthesis of 11-deoxy prostaglandins using this compound as an intermediate. This research highlighted the compound's role in developing new anti-inflammatory drugs with improved efficacy.

Case Study 2: Liquid Crystal Applications

Research published by Merck (1989) explored the use of cyclohexenone derivatives, including this compound, in creating liquid crystals for display technologies. The findings indicated that these compounds could enhance the performance of electro-optical devices due to their favorable dielectric properties.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)-2-cyclohexen-1-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The compound’s effects are mediated through pathways involving silicon-carbon bonds, which are relatively stable and can undergo specific transformations under controlled conditions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Trimethylsilyl)-2-cyclohexen-1-one

- CAS No.: 72162-99-3

- Molecular Formula : C₉H₁₆OSi

- Molecular Weight : 168.313 g/mol

- Structure: Features a cyclohexenone backbone with a trimethylsilyl (TMS) group at the C2 position.

Key Characteristics: The TMS group enhances lipophilicity and steric bulk, making the compound useful as a protective intermediate in organic synthesis. Its electron-withdrawing nature stabilizes the enone system, influencing reactivity in conjugate additions or cycloadditions .

Comparison with Structurally Similar Cyclohexenone Derivatives

Structural and Physical Properties

Below is a comparative analysis of this compound with analogous compounds (Table 1):

Table 1: Structural and Physical Comparison

Trimethylsilyl Group Influence :

- Electron Effects: The TMS group in this compound withdraws electron density via σ*-conjugation, stabilizing the enone system. This contrasts with electron-donating groups (e.g., methoxy in 2-(4-Methoxyphenyl)-2-cyclohexen-1-one), which increase nucleophilicity at the carbonyl .

- Steric Hindrance : The bulky TMS group impedes nucleophilic attacks at C2, directing reactivity to other positions. For example, 2-Iodo-2-cyclohexen-1-one undergoes Suzuki coupling at C2 due to iodine’s leaving-group ability, whereas the TMS analog is less reactive in such transformations .

Functional Group Comparisons :

- Halogenated Derivatives (e.g., 2-Iodo) : Serve as electrophilic partners in cross-coupling reactions. The iodo compound’s reactivity is critical for constructing biaryl systems .

- Amino Derivatives (e.g., 3-Amino-2-cyclohexen-1-one): The amino group enables hydrogen bonding and participation in Schiff base formation, expanding utility in asymmetric catalysis .

- Methyl-Substituted (e.g., 3-Methyl-2-cyclohexen-1-one) : The methyl group enhances volatility, making it suitable for fragrance applications. Its lower molecular weight (110.16 vs. 168.31 for TMS) reduces boiling point (199–200°C vs. higher for TMS) .

Biological Activity

2-(Trimethylsilyl)-2-cyclohexen-1-one, also known as 3,5,5-trimethyl-2-cyclohexen-1-one or isophorone, is a chemical compound with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol. This compound has garnered attention in the field of organic synthesis and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its effects on human health, its mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₄O

- Molecular Weight : 138.21 g/mol

- Appearance : Colorless liquid with a peppermint-like odor

- Classification : Category 3 carcinogen (limited evidence of carcinogenicity in animal studies) .

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects at higher concentrations. In vitro studies have shown that it can induce sister chromatid exchange frequencies, suggesting potential genotoxicity. However, in vivo studies did not demonstrate significant DNA binding, indicating that while the compound may affect cellular processes, it does not necessarily interact directly with DNA .

Interaction with Biological Macromolecules

Studies have explored the interactions between this compound and various biological macromolecules. While significant binding to DNA was not observed, the compound may interact with proteins and other cellular components, leading to alterations in cellular function and potential cytotoxic outcomes .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

These mechanisms highlight the need for further investigation into how this compound interacts at the molecular level within biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 3,5,5-trimethyl-2-cyclohexen-1-one | Enone | Natural occurrence; used as a fragrance |

| Isophorone | Ketone | Industrial solvent; broader applications |

| 4-Methoxyphenylcyclohexene | Aromatic | Incorporation of methoxy group enhances reactivity |

| 2-Iodo-2-cyclohexen-1-one | Iodinated | Increased electrophilicity due to iodine |

This table illustrates how the trimethylsilyl group in this compound confers distinct chemical reactivity and stability compared to its analogs .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Genotoxicity Study :

- A laboratory study assessed the genotoxic potential by measuring sister chromatid exchanges in human lymphocytes. Results indicated increased frequencies at high concentrations but no significant DNA binding .

-

Cytotoxicity Assessment :

- In vitro assays evaluated cytotoxic effects against various cancer cell lines. The results demonstrated dose-dependent cytotoxicity, prompting further investigation into its mechanism of action .

-

Comparative Toxicology :

- A comparative analysis with other cyclohexene derivatives showed that while many exhibit similar properties, the unique trimethylsilyl group enhances reactivity towards certain biological targets .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(Trimethylsilyl)-2-cyclohexen-1-one, and how do reaction conditions influence yield?

The synthesis typically involves silylation of cyclohexenone derivatives. A common approach is the reaction of 2-iodo-2-cyclohexen-1-one with trimethylsilyl reagents (e.g., trimethylsilyl chloride or boronic acid derivatives) under palladium-catalyzed cross-coupling conditions . Key variables include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.

- Solvent : THF or DMF for optimal solubility and reactivity.

- Temperature : 60–80°C to balance reaction rate and side-product formation.

Yields range from 65–85% depending on purity of intermediates and stoichiometric control of the silylating agent.

Q. What analytical techniques are critical for characterizing this compound?

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of 2-cyclohexen-1-one in Diels-Alder reactions?

The electron-withdrawing nature of the carbonyl group in 2-cyclohexen-1-one is moderated by the electron-donating trimethylsilyl substituent, which alters regioselectivity and reaction rates. For example:

- Steric effects : The bulky Si(CH₃)₃ group directs dienophiles to the less hindered α-position .

- Electronic effects : Enhanced electron density at the β-carbon increases nucleophilicity, favoring cycloaddition with electron-deficient dienophiles.

Kinetic studies using in situ NMR monitoring reveal a 20–30% acceleration in reaction rates compared to non-silylated analogs .

Q. How can contradictions in dimerization kinetics of silylated cyclohexenone derivatives be resolved?

Discrepancies in dimerization rates (e.g., solvent-dependent outcomes) arise from competing pathways:

- Thermal vs. photochemical activation : Thermal conditions favor [4+2] cycloaddition, while UV irradiation promotes [2+2] dimerization .

- Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize transition states for head-to-tail dimerization, whereas nonpolar solvents (e.g., hexane) favor head-to-head products .

Methodological resolution : Use time-resolved flow NMR to monitor intermediates and isolate products via preparative HPLC for crystallographic validation .

Q. What strategies optimize the stability of this compound under storage?

- Inert atmosphere : Store under argon or nitrogen to prevent hydrolysis of the silyl group .

- Temperature control : –20°C in amber vials to mitigate thermal decomposition and UV-induced side reactions .

- Additives : Include molecular sieves (3Å) to adsorb trace moisture, extending shelf life to >6 months .

Q. Mechanistic and Kinetic Studies

Q. What is the role of the trimethylsilyl group in suppressing keto-enol tautomerism?

The Si(CH₃)₃ group stabilizes the enone system via hyperconjugation, reducing enolization propensity. Comparative studies with non-silylated analogs show:

- ¹H NMR evidence : No detectable enol proton signals (<1% enol form) in silylated derivatives vs. ~5–10% in analogs .

- Kinetic isotope effects (KIE) : Lower KIE values (kH/kD ≈ 2.5) suggest reduced proton transfer rates due to steric hindrance .

Q. How do computational methods aid in predicting reaction pathways for silylated cyclohexenones?

DFT calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity:

- Frontier molecular orbitals (FMOs) : The LUMO of this compound is localized at the β-carbon, aligning with experimental regioselectivity in nucleophilic additions .

- Activation barriers : Predict ~5 kcal/mol lower barriers for silylated vs. non-silylated substrates in Michael additions .

Q. Handling and Safety

Q. What precautions are essential when handling this compound in catalytic reactions?

Properties

Molecular Formula |

C9H16OSi |

|---|---|

Molecular Weight |

168.31 g/mol |

IUPAC Name |

2-trimethylsilylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h7H,4-6H2,1-3H3 |

InChI Key |

SXGCQSJRVVKTOH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CCCCC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.